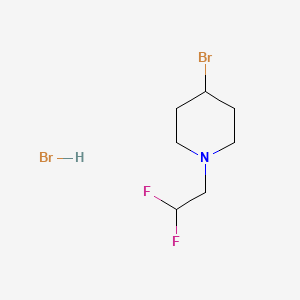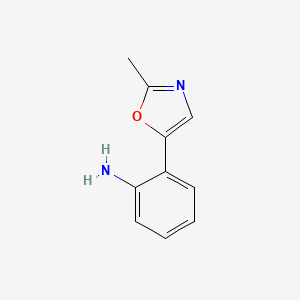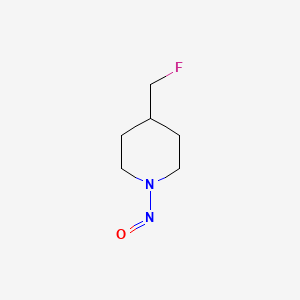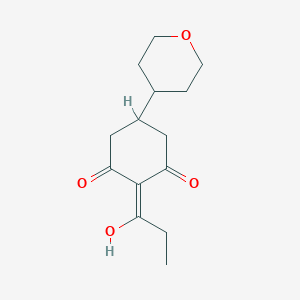
3-Hydroxy-2-propionyl-5-(tetrahydro-2H-pyran-4-yl)-2-cyclohexenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy-2-propionyl-5-(tetrahydro-2H-pyran-4-yl)-2-cyclohexenone: is an organic compound with a complex structure that includes a cyclohexenone ring, a tetrahydropyran ring, and various functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2-propionyl-5-(tetrahydro-2H-pyran-4-yl)-2-cyclohexenone typically involves multiple steps:
Formation of the Cyclohexenone Ring: This can be achieved through the aldol condensation of appropriate precursors, followed by dehydration to form the cyclohexenone ring.
Introduction of the Tetrahydropyran Ring: The tetrahydropyran ring can be introduced via a cyclization reaction, often involving an intramolecular nucleophilic attack.
Functional Group Modifications: The hydroxy and propionyl groups are introduced through selective functional group transformations, such as oxidation or reduction reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: Functional groups can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles such as amines or alcohols.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Alcohols.
Substitution Products: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, 3-Hydroxy-2-propionyl-5-(tetrahydro-2H-pyran-4-yl)-2-cyclohexenone can be used as an intermediate for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
This compound may have potential applications in biological research, particularly in the study of enzyme interactions and metabolic pathways. Its structural features make it a candidate for probing the activity of various biological targets.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Its ability to undergo various chemical transformations makes it a versatile scaffold for drug development.
Industry
In the industrial sector, this compound could be used in the production of specialty chemicals, polymers, and other materials. Its unique structure and reactivity profile make it suitable for a range of applications.
Mecanismo De Acción
The mechanism of action of 3-Hydroxy-2-propionyl-5-(tetrahydro-2H-pyran-4-yl)-2-cyclohexenone depends on its specific interactions with molecular targets. These interactions may involve:
Binding to Enzymes: The compound may act as an inhibitor or activator of specific enzymes, affecting their activity and the associated metabolic pathways.
Receptor Interactions: It may interact with cellular receptors, modulating signal transduction pathways and cellular responses.
Chemical Modifications: The compound can undergo chemical modifications within biological systems, leading to the formation of active metabolites.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Hydroxy-3-propionyl-5-(tetrahydro-2H-pyran-4-yl)-2-cyclohexenone
- 3-Hydroxy-2-acetyl-5-(tetrahydro-2H-pyran-4-yl)-2-cyclohexenone
- 3-Hydroxy-2-propionyl-5-(tetrahydro-2H-thiopyran-4-yl)-2-cyclohexenone
Uniqueness
The uniqueness of 3-Hydroxy-2-propionyl-5-(tetrahydro-2H-pyran-4-yl)-2-cyclohexenone lies in its specific combination of functional groups and ring structures. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C14H20O4 |
|---|---|
Peso molecular |
252.31 g/mol |
Nombre IUPAC |
2-(1-hydroxypropylidene)-5-(oxan-4-yl)cyclohexane-1,3-dione |
InChI |
InChI=1S/C14H20O4/c1-2-11(15)14-12(16)7-10(8-13(14)17)9-3-5-18-6-4-9/h9-10,15H,2-8H2,1H3 |
Clave InChI |
MCBAKYFORPFURF-UHFFFAOYSA-N |
SMILES canónico |
CCC(=C1C(=O)CC(CC1=O)C2CCOCC2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


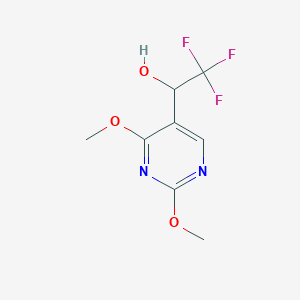
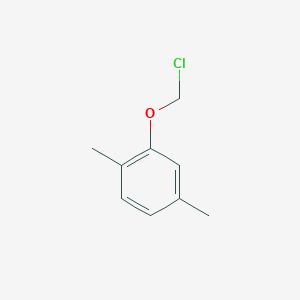

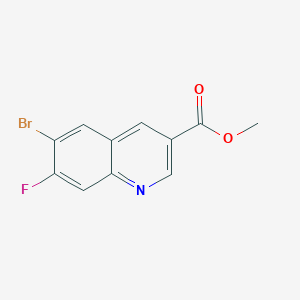
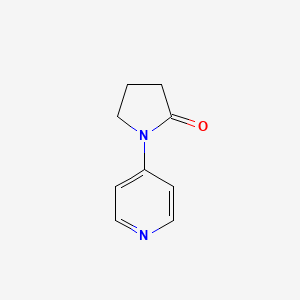

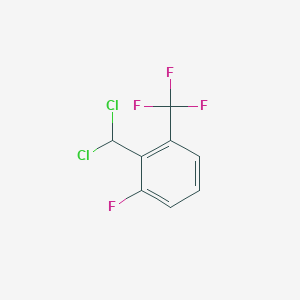
![6-Chloro-1-(cyclopropylmethyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13699324.png)
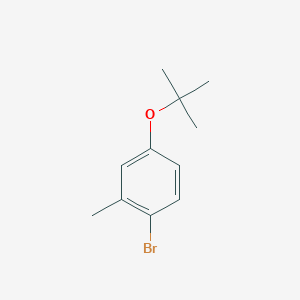
![3-Cbz-6-Boc-3,6-diazabicyclo[3.1.0]hexane](/img/structure/B13699333.png)

